- Use of Nucleoside Phosphorylases for the Preparation of Purine and Pyrimidine 2'-DeoxynucleosidesAdvanced Synthesis & Catalysis, 2018, 360(2), 305-312,
Cas no 958-09-8 (Deoxyadenosine)

Deoxyadenosine structure
Nombre del producto:Deoxyadenosine
Número CAS:958-09-8
MF:C10H13N5O3
Megavatios:251.241921186447
MDL:MFCD00005754
CID:40410
PubChem ID:13730
Deoxyadenosine Propiedades químicas y físicas
Nombre e identificación
-
- 2'-deoxyadenosine
- Deoxyadenosine
- 2`-Deoxyadenosine
- 2'-Deoxyadenosine Anhydrous
- 2'-DEOXY-D-ADENOSINE
- adeninedeoxyribose
- Adenosine,2'-deoxy
- Adenyldeoxyriboside
- DEOXYADENOSINE-2'
- DESOXYADENOSINE
- Adenine deoxyribonucleoside
- Adenine deoxyribose
- (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Adenine deoxy nucleoside
- 2-Deoxyadenosine
- 2'-Deoxyformycin A
- ADENOSINE, 2'-DEOXY-
- (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- Adenine deoxyriboside
- beta-D-ery
- 2′-Deoxyadenosine (ACI)
- 167: PN: US20040053876 SEQID: 167 unclaimed DNA
- 78: PN: WO2022263569 PAGE: 208 claimed sequence
- 9-(2-Deoxy-β-D-erythro-pentofuranosyl)adenine
- D
- 9: PN: WO2022247943 SEQID: 61 claimed sequence
- 9H-Purin-6-amine, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-
- 9H-Purin-6-amine, 9-(2-deoxy-β-D-ribofuranosyl)-
- dA
- NQZ-035
- NSC 141848
- NSC 143510
- NSC 83258
- β-D-erythro-Pentofuranoside, adenine-9 2-deoxy-
- β-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1,2-dideoxy-
- 2'Deoxyadenosine
- SR-01000397552
- PD093862
- 1-(2'-Deoxy-beta-threopentofuranosyl)adenine
- .beta.-D-erythro-Pentofuranoside, adenine-9 2-deoxy-
- FT-0612141
- NCGC00095662-01
- .beta.-D-Ribofuranose,2-dideoxy-
- EN300-296236
- .alpha.-Deoxyadenosine
- 2'-Deoxy-.alpha.-adenosine
- NSC-100793
- 9-(2-Deoxy-alpha-D-erythro-pentofuranosyl)-9H-purin-6-amine
- NSC100793
- SY102597
- Oprea1_126267
- VS-01692
- NSC-91774
- 5-(6-AMINO-PURIN-9-YL)-2-HYDROXYMETHYL-TETRAHYDRO-FURAN-3-OL
- Adenine, 9-(2-deoxy-.alpha.-D-erythro-pentofuranosyl)-
- SCHEMBL12222478
- NCGC00095662-02
- 2 inverted exclamation mark -Deoxyadenosine
- NSC143510
- 9-(2-deoxypentofuranosyl)-9H-purin-6-amine
- 7005-15-4
- FT-0665767
- AKOS005444927
- NSC141848
- NSC83258
- 2''-deoxyadenosine (dAdo)
- NSC91774
- .alpha.-D-erythro-Pentofuranoside, adenine-9 2-deoxy-
- NSC-143510
- SCHEMBL23982174
- 9H-Purin-6-amine, 9-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-
- 5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- CHEMBL416340
- SR-01000397552-1
- SR-01000397552-2
- dAdo
- 2''-Deoxyadenosine
- 5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- .beta.-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1,2-dideoxy-
- 9H-Purin-6-amine, 9-(2-deoxy-.beta.-D-ribofuranosyl)-
- TriptotriterpenicacidA
- FT-0771766
- 9-(2-Deoxy-alpha-L-erythro-pentofuranosyl)-9H-purin-6-amine
- BDBM50025883
- NSC-83258
- (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)-tetrahydrofuran-3-ol
- DTXSID20862485
- NCI60_042030
- OLXZPDWKRNYJJZ-UHFFFAOYSA-N
- 9-(2-Deoxy-.beta.-D-erythro-pentofuranosyl)adenine
- FT-0633190
- 2''deoxyadenosine
- NCIOpen2_005678
- 9H-Purin-6-amine, 9-(2-deoxy-.alpha.-D-erythro-pentofuranosyl)-
- NCI60_000920
- 9-(2-deoxy-beta-D-ribofuranosyl)-9H-purin-6-amine
- MLS000515799
- 2'-Deoxyadenosine monohydrate
- 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)adenine
- MLS002695902
- MLSMR
- SMR000112273
-
- MDL: MFCD00005754
- Renchi: 1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1
- Clave inchi: OLXZPDWKRNYJJZ-RRKCRQDMSA-N
- Sonrisas: NC1N=CN=C2N([C@H]3C[C@H](O)[C@@H](CO)O3)C=NC=12
Atributos calculados
- Calidad precisa: 251.10200
- Masa isotópica única: 251.101839
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 2
- Complejidad: 307
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 119
- Xlogp3: -0.5
Propiedades experimentales
- Color / forma: White crystalline powder
- Denso: 1.2938 (rough estimate)
- Punto de fusión: 188.0 to 192.0 deg-C
- Punto de ebullición: 394.4°C (rough estimate)
- Punto de inflamación: 627.2 °C at 760 mmHg
- índice de refracción: 1.7610 (estimate)
- Coeficiente de distribución del agua: Soluble in water and caustic soda.
- PSA: 119.31000
- Logp: -0.36960
- Rotación específica: -25° (c=0.5 in water)
Deoxyadenosine Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H301
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Número de transporte de mercancías peligrosas:2811
- Wgk Alemania:3
- Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Código F de la marca fuka:10-23
- Rtecs:AU7358600
- TSCA:Yes
- Nivel de peligro:6.1
- Condiciones de almacenamiento:4°C, protect from light
- Grupo de embalaje:Ⅲ
Deoxyadenosine Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Deoxyadenosine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM237795-10g |
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
958-09-8 | 97% | 10g |
$*** | 2023-03-29 | |
Enamine | EN300-108104-0.05g |
(2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
958-09-8 | 95% | 0.05g |
$19.0 | 2023-10-28 | |
TRC | D239583-10000mg |
2’-Deoxyadenosine |
958-09-8 | 10g |
$80.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7526-500mg |
2-Deoxyadenosine |
958-09-8 | 98% | 500mg |
¥869.00 | 2023-09-09 | |
Enamine | EN300-108104-50.0g |
(2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
958-09-8 | 95% | 50g |
$213.0 | 2023-04-20 | |
eNovation Chemicals LLC | D624959-200g |
2'-Deoxyadenosine |
958-09-8 | 97% | 200g |
$600 | 2024-06-05 | |
Fluorochem | 092055-25g |
2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
958-09-8 | 95% | 25g |
£64.00 | 2022-03-01 | |
TRC | D239583-5g |
2’-Deoxyadenosine |
958-09-8 | 5g |
$ 57.00 | 2023-09-08 | ||
Fluorochem | 092055-5g |
2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
958-09-8 | 95% | 5g |
£14.00 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R20570-5g |
2-Deoxyadenosine |
958-09-8 | 97% | 5g |
¥69.0 | 2023-07-10 |
Deoxyadenosine Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Monopotassium phosphate Catalysts: Purine nucleoside phosphorylase , Thymidine phosphorylase Solvents: Water ; 5 min, 20 °C; 20 h, 20 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Referencia
- Preparation of deoxynucleosides via homolytic deoxygenation reactions, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Pentaerythritol Solvents: Water ; 23 h, pH 7
Referencia
- Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosidesNature (London, 2020, 582(7810), 60-66,
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Methanol ; 2 h, 5 °C; 15 h, rt
Referencia
- Synthesis for 2'-deoxy-β-adenosine, China, , ,
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform
Referencia
- A facile method for deprotection of trityl ethers using column chromatographyTetrahedron Letters, 2001, 42(44), 7755-7757,
Synthetic Routes 10
Condiciones de reacción
1.1 Catalysts: Purine nucleoside phosphorylase , Calcium chloride Solvents: Water
Referencia
- Process for selectively producing 1-phosphorylated sugar derivative anomer and process for producing nucleoside, World Intellectual Property Organization, , ,
Synthetic Routes 11
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Water Solvents: Methanol ; 18 h, 6 °C
Referencia
- Pd(0)/Cu(I)-Mediated Direct Arylation of 2'-Deoxyadenosines: Mechanistic Role of Cu(I) and Reactivity Comparisons with Related Purine NucleosidesJournal of Organic Chemistry, 2009, 74(16), 5810-5821,
Deoxyadenosine Raw materials
- 5’-Iodo-5’-deoxy Adenosine
- 2'-Deoxyuridine
- α-D-erythro-Pentofuranose, 2-deoxy-, 1-(dihydrogen phosphate), diammonium salt (9CI)
- Adenosine, 2′-deoxy-, 3′,5′-bis(4-chlorobenzoate)
- 2'-deoxy-adenosine;hydrate
- Adenosine, 2'-deoxy-7,8-dihydro-8-thioxo-
- Adenosine,2'-deoxy-5-O-(triphenylmethyl)-
- Adenine
- Thymidine
- Adenosine, 2'-deoxy-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-
Deoxyadenosine Preparation Products
Deoxyadenosine Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:958-09-8)Deoxyadenosine
Número de pedido:A845471
Estado del inventario:in Stock/in Stock
Cantidad:100g/50g
Pureza:99%/99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:06
Precio ($):293.0/163.0
Deoxyadenosine Literatura relevante
-
Micha? Matuszewski,Agnieszka Kiliszek,Wojciech Rypniewski,Zbigniew J. Lesnikowski,Agnieszka B. Olejniczak New J. Chem. 2015 39 1202
-
Junlin He,Di Zhang,Qi Wang,Xia Wei,Maosheng Cheng,Keliang Liu Org. Biomol. Chem. 2011 9 5728
-
Tatsuya Aso,Koichiro Saito,Azusa Suzuki,Yoshio Saito Org. Biomol. Chem. 2015 13 10540
-
Junlin He,Di Zhang,Qi Wang,Xia Wei,Maosheng Cheng,Keliang Liu Org. Biomol. Chem. 2011 9 5728
-
Shogo Siraiwa,Azusa Suzuki,Ryuzi Katoh,Yoshio Saito Org. Biomol. Chem. 2016 14 3934
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